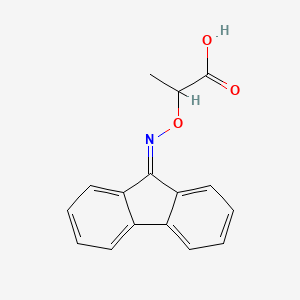

2-(9-Fluorenylideneaminooxy)propionic acid

Description

Contextualization of Fluorene-Based Compounds in Chemical Science

The fluorene (B118485) moiety, a tricyclic aromatic hydrocarbon, serves as the backbone of this compound, lending it a unique set of physical and chemical properties.

Fluorene and its derivatives are prominent in modern chemical research due to their rigid, planar structure and advantageous electronic and photophysical properties. chemscene.comresearchgate.net These compounds are known for their high thermal stability and efficient charge transport capabilities. chemscene.comrsc.org A key characteristic of the fluorene molecule is its violet fluorescence, a property that has been harnessed in the development of advanced materials. researchgate.netwikipedia.org Polyfluorene polymers, for instance, are highly electroluminescent and have been extensively investigated for use as luminophores in organic light-emitting diodes (OLEDs). wikipedia.org The inherent properties of the fluorene system make it an attractive core for designing functional materials for a range of optoelectronic applications, including solar cells and biological sensors. chemscene.comrsc.orgmdpi.com

The fluorene scaffold is highly valued in synthetic chemistry for its structural versatility. researchgate.net The carbon atoms of the fluorene ring system, particularly the C9 position, are readily functionalized, allowing for the introduction of various substituents to tune the molecule's properties. researchgate.netmdpi.com This ease of modification enables the design of a vast array of fluorene-based monomers, polymers, and dendrimers with tailored electronic and optical characteristics. researchgate.net The reactivity of the C9 position is often leveraged to attach one or two substituents, which can also enhance the long-term stability of fluorene-based materials by preventing oxidation to the corresponding fluorenone. researchgate.netmdpi.comresearchgate.net This synthetic accessibility has established fluorene as a fundamental building block for creating complex molecular architectures and functional organic materials. researchgate.netnih.gov

Role of Aminooxy and Carboxylic Acid Functionalities in Organic Synthesis and Material Science

The other key components of 2-(9-Fluorenylideneaminooxy)propionic acid are its aminooxy and carboxylic acid groups, which provide reactive handles for further chemical transformations and molecular assembly.

The aminooxy group (-ONH₂) is a powerful tool in organic synthesis, primarily because of its participation in oximation reactions. louisville.edu This reaction, which forms a stable oxime linkage with an aldehyde or ketone, is a form of "click chemistry" known for its high efficiency, selectivity, and mild reaction conditions. louisville.edu The aminooxy group is a stronger nucleophile than a typical amine group due to the "alpha effect," where the adjacent oxygen atom enhances its reactivity. acs.orgiris-biotech.de The resulting oxime bond is significantly more stable towards hydrolysis than a standard imine bond. iris-biotech.de These features make the aminooxy group a versatile chemical handle for a wide range of applications, including the synthesis of large proteins, the creation of cyclic peptides, and the conjugation of biomolecules. louisville.eduiris-biotech.de

Carboxylic acid moieties are fundamental functional groups in organic and materials chemistry, prized for their dual role in chemical reactions and self-assembly. ijacskros.com As a functional handle, the carboxylic acid group can readily participate in reactions like esterification or amidation, allowing it to be covalently linked to other molecules. acs.org Crucially, carboxylic acids are master drivers of supramolecular assembly. researchgate.netnih.gov They can act as both hydrogen bond donors (from the hydroxyl proton) and acceptors (at the carbonyl oxygen), enabling them to form reliable and robust intermolecular hydrogen-bonded networks. researchgate.netnih.gov This property is extensively used to engineer well-ordered, stable two-dimensional nanostructures and other molecular assemblies at interfaces. researchgate.netnih.gov Furthermore, the carboxylate form, resulting from deprotonation, can coordinate with metal centers to build metal-organic frameworks. researchgate.netresearchgate.net

Research Objectives and Scope for 2-(9-Fluorenylideneaminooxy)propionic acid Investigation

The investigation of 2-(9-Fluorenylideneaminooxy)propionic acid would likely encompass a multi-faceted approach, with objectives spanning from fundamental chemical synthesis and characterization to the exploration of its potential biological activities.

Key Research Objectives would include:

Development of an efficient and scalable synthetic route: A primary objective would be to establish a reliable method for the synthesis of 2-(9-Fluorenylideneaminooxy)propionic acid. This could potentially involve the reaction of 9-fluorenone (B1672902) with an appropriate aminooxypropionic acid derivative.

Thorough physicochemical characterization: Comprehensive analysis of the compound's properties, including its structure, purity, and stability, would be crucial. This would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration of its chemical reactivity: Understanding how the molecule behaves in different chemical reactions would be important for its potential use as a synthetic intermediate.

In vitro screening for biological activity: A key objective would be to assess the compound's biological effects. Given its structural similarity to known NSAIDs, initial screening would likely focus on its anti-inflammatory properties, such as its ability to inhibit COX-1 and COX-2 enzymes. Further screening could explore its potential as an anticancer or antiviral agent.

Structure-Activity Relationship (SAR) studies: Should the initial screening reveal promising activity, the synthesis and testing of a series of analogues would be a logical next step. This would involve modifying different parts of the molecule to understand how these changes affect its biological activity.

The scope of the investigation would initially be at the preclinical stage, focusing on in vitro studies. If significant biological activity is identified, the scope could be expanded to include more advanced preclinical studies.

Hypothetical Analytical Data for 2-(9-Fluorenylideneaminooxy)propionic acid:

| Property | Hypothetical Value |

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 185-190 °C |

| ¹H NMR (CDCl₃, ppm) | δ 8.0-7.2 (m, 8H, Ar-H), 4.5 (q, 1H, CH), 1.6 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 175 (C=O), 160 (C=N), 145-120 (Ar-C), 75 (CH), 15 (CH₃) |

| Mass Spec (m/z) | 268.09 [M+H]⁺ |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(fluoren-9-ylideneamino)oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-10(16(18)19)20-17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBFXOGDVXIFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON=C1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324719 | |

| Record name | 2-{[(9H-Fluoren-9-ylidene)amino]oxy}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-86-4 | |

| Record name | 2-[(9H-Fluoren-9-ylidenamino)oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7498-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407594 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC407594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(9H-Fluoren-9-ylidene)amino]oxy}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 9 Fluorenylideneaminooxy Propionic Acid and Its Precursors

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 2-(9-Fluorenylideneaminooxy)propionic acid provides a logical framework for devising its synthesis. This process involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesized precursors.

Identification of Key Disconnection Points

The primary disconnection points in 2-(9-Fluorenylideneaminooxy)propionic acid are the carbon-nitrogen double bond (imine) of the fluorenylidene group and the oxygen-carbon bond of the propionic acid moiety. These disconnections suggest two principal synthetic strategies.

The first key bond for disconnection is the C=N bond of the oxime ether functionality. This leads to two precursor molecules: 9-fluorenone (B1672902) and 2-aminooxypropionic acid. This approach is a direct condensation method.

The second strategic disconnection is the O-C bond between the oxygen of the oxime and the propionic acid group. This suggests an O-alkylation route, starting from 9-fluorenone oxime and a derivative of 2-propionic acid, such as ethyl 2-bromopropionate.

Strategic Approaches to Bond Formation

Based on the identified disconnection points, two main strategies for bond formation emerge:

Imine Formation: This approach involves the condensation reaction between the carbonyl group of 9-fluorenone and the aminooxy group of 2-aminooxypropionic acid. This is a classic method for forming oxime ethers. A related synthesis has been described for a similar compound, α-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)-propionic acid, which was prepared by reacting 2,4,5,7-tetranitro-9-fluorenone with α-(isopropylideneaminooxy)-propionic acid. acs.org

O-Alkylation: This strategy entails the formation of the ether linkage. It begins with the synthesis of 9-fluorenone oxime, which is then deprotonated to form an oximate anion. This nucleophile subsequently displaces a leaving group from a propionic acid derivative, such as a halogen in ethyl 2-bromopropionate. The final step would be the hydrolysis of the ester to yield the carboxylic acid.

Classical and Modern Synthetic Routes to 2-(9-Fluorenylideneaminooxy)propionic acid

Both classical and modern synthetic methods can be applied to produce 2-(9-Fluorenylideneaminooxy)propionic acid. The choice of route may depend on factors such as starting material availability, desired yield, and stereochemical control.

Condensation Reactions for Aminooxy Formation

The condensation of 9-fluorenone with 2-aminooxypropionic acid represents a direct and efficient route. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, and may be catalyzed by an acid.

The precursor, 9-fluorenone, can be synthesized from fluorene (B118485) through oxidation. nih.govmdpi.comrsc.org The synthesis of 9-fluorenone oxime, another key intermediate, is well-documented and typically involves the reaction of 9-fluorenone with hydroxylamine (B1172632) hydrochloride in a solvent like ethanol. google.comkoreascience.kr

A general procedure for the condensation reaction is outlined in the table below.

| Parameter | Condition |

| Reactants | 9-fluorenone, 2-aminooxypropionic acid |

| Solvent | Ethanol, Pyridine |

| Catalyst | p-Toluenesulfonic acid (catalytic amount) |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

This table represents a generalized protocol for the condensation reaction and may require optimization for specific applications.

Stereochemical Considerations in Synthesis

The propionic acid moiety in 2-(9-Fluorenylideneaminooxy)propionic acid contains a chiral center at the C2 position. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereochemical control.

If a racemic mixture of 2-aminooxypropionic acid or ethyl 2-bromopropionate is used as a starting material, the final product will also be a racemic mixture. To obtain a specific enantiomer (R or S), one of the following approaches can be taken:

Use of an Enantiomerically Pure Precursor: Starting with an enantiomerically pure form of 2-aminooxypropionic acid or a 2-halopropionate derivative will lead to the corresponding enantiomer of the final product. The synthesis of chiral propionic acid derivatives is a well-established field in organic chemistry. rsc.orgmdpi.comgoogle.com

Chiral Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers using a chiral resolving agent. For instance, a related compound, α-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)-propionic acid, has been used as a resolving agent for other chiral compounds. acs.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-(9-Fluorenylideneaminooxy)propionic acid. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

For the condensation route , variations in the solvent and the type and amount of acid catalyst can significantly impact the reaction rate and equilibrium position. The removal of water, a byproduct of the reaction, can also drive the reaction to completion and improve the yield.

For the O-alkylation route , the choice of base for deprotonating the oxime and the solvent are critical. A strong, non-nucleophilic base is generally preferred to avoid side reactions. The reaction temperature and time must also be carefully controlled to ensure complete reaction without decomposition of the product.

The following table provides a hypothetical example of how reaction conditions could be optimized for the condensation synthesis.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | None | 78 | 12 | 45 |

| 2 | Ethanol | Acetic Acid | 78 | 6 | 65 |

| 3 | Toluene | p-TSA | 110 (with Dean-Stark) | 4 | 85 |

| 4 | Pyridine | None | 115 | 3 | 90 |

This interactive data table illustrates a potential optimization study. The values are representative and not based on a specific literature report for this exact compound.

By systematically varying these parameters, an optimal set of conditions can be established to achieve a high yield of the desired product.

Solvent Effects on Reaction Efficiency

The choice of solvent is crucial in the condensation reaction to form 2-(9-Fluorenylideneaminooxy)propionic acid, as it influences reactant solubility, reaction rate, and equilibrium position. For the formation of oxime ethers, a variety of solvents can be employed, with the optimal choice depending on the specific substrates and catalysts.

In the synthesis of related fluorenone oxime derivatives, polar protic solvents like methanol (B129727) and ethanol have been successfully used. For instance, the synthesis of 9H-Fluoren-9-one oxime is effectively carried out by refluxing 9-fluorenone with hydroxylamine hydrochloride in methanol. For other oxime ether syntheses, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also common choices. The use of a non-polar solvent like dichloromethane (B109758) has been noted in syntheses of other functionalized fluorene derivatives, although its efficacy in this specific condensation requires empirical validation.

| Solvent | Polarity | Typical Application in Oxime Ether Synthesis | Potential Impact on 2-(9-Fluorenylideneaminooxy)propionic acid Synthesis |

| Methanol | Polar Protic | Used in the synthesis of 9H-Fluoren-9-one oxime. | Good solubility for precursors, may facilitate proton transfer. |

| Ethanol | Polar Protic | Common solvent for condensation reactions. | Similar to methanol, good solubility and potential for proton catalysis. |

| DMSO | Polar Aprotic | Used in various oxime ether syntheses. | High boiling point allows for higher reaction temperatures, good solvating power. |

| Dichloromethane | Non-Polar | Used in the synthesis of other functionalized fluorene derivatives. | May be less effective due to lower solubility of polar reactants. |

Table 2: Potential Solvents for the Synthesis of 2-(9-Fluorenylideneaminooxy)propionic acid

Catalytic Enhancements in Synthesis

Catalysis plays a pivotal role in accelerating the condensation reaction and improving the yield of 2-(9-Fluorenylideneaminooxy)propionic acid. Both acid and base catalysis are viable approaches for promoting the formation of the oxime ether bond.

Acid Catalysis: Acid catalysts, such as mineral acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O), can protonate the carbonyl oxygen of 9-fluorenone, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the aminooxy group of 2-aminooxypropionic acid. Boron trifluoride etherate (BF₃·Et₂O) has been shown to be an effective catalyst in the synthesis of other functionalized 9-substituted fluorene derivatives. researchgate.net

Base Catalysis: Base catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, can deprotonate the hydroxylamine moiety of 2-aminooxypropionic acid, increasing its nucleophilicity. The synthesis of 9H-Fluoren-9-one oxime, a closely related compound, utilizes sodium hydroxide in methanol. nih.gov

| Catalyst Type | Example Catalyst | Mechanism of Action |

| Acid | HCl, H₂SO₄, BF₃·Et₂O | Protonation of the carbonyl oxygen of 9-fluorenone, increasing its electrophilicity. |

| Base | NaOH, KOH | Deprotonation of the hydroxylamine moiety, increasing its nucleophilicity. |

Table 3: Catalytic Approaches for the Synthesis of 2-(9-Fluorenylideneaminooxy)propionic acid

Temperature and Pressure Profiling for Scalability

Optimizing temperature and pressure is essential for transitioning the synthesis of 2-(9-Fluorenylideneaminooxy)propionic acid from a laboratory scale to a larger, more industrial production.

Temperature: The reaction temperature significantly influences the rate of the condensation reaction. Many oximation reactions are carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to overcome the activation energy barrier. For instance, the synthesis of 9H-Fluoren-9-one oxime is conducted at reflux in methanol. nih.gov However, excessively high temperatures can lead to side reactions and decomposition of the product. Therefore, temperature profiling is necessary to identify the optimal balance between reaction rate and product stability.

Pressure: For most laboratory-scale syntheses of oxime ethers, the reaction is conducted at atmospheric pressure. However, for industrial-scale production, adjusting the pressure can be a tool to control reaction rates and boiling points of solvents. For reactions that produce volatile byproducts, applying a vacuum can shift the equilibrium towards the product side. Conversely, for reactions involving gaseous reactants, elevated pressure can increase their concentration in the liquid phase and accelerate the reaction. The scalability of the synthesis of 2-(9-Fluorenylideneaminooxy)propionic acid would require a thorough investigation of pressure effects to optimize throughput and safety.

Purification Techniques for Research-Grade Material

Obtaining high-purity 2-(9-Fluorenylideneaminooxy)propionic acid is crucial for its application in research and development. The primary methods for purification are chromatographic separations and recrystallization.

Chromatographic Separations for Compound Isolation

Column chromatography is a powerful technique for separating the target compound from unreacted starting materials, catalysts, and byproducts. The choice of stationary phase and mobile phase is critical for achieving good separation.

For fluorene derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity and versatility. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the more polar target compound. Given the presence of a carboxylic acid group, 2-(9-Fluorenylideneaminooxy)propionic acid is expected to be a relatively polar compound, requiring a more polar eluent mixture for effective elution. A common eluent system for separating fluorene and the more polar 9-fluorenone is a mixture of hexane (B92381) and acetone. odinity.com

Recrystallization and Precipitation Methods for Purity Enhancement

Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

For fluorene derivatives, common recrystallization solvents include ethanol, methanol, toluene, and mixtures such as hexane/acetone. ucf.edumdpi.com The presence of the polar carboxylic acid and oxime ether functionalities in 2-(9-Fluorenylideneaminooxy)propionic acid suggests that polar solvents or solvent mixtures would be more appropriate for its recrystallization.

| Purification Technique | Stationary/Solvent System | Principle of Separation |

| Column Chromatography | Silica gel with a hexane/ethyl acetate or hexane/acetone gradient. | Differential adsorption of compounds to the stationary phase based on polarity. |

| Recrystallization | Polar solvents such as ethanol, methanol, or solvent mixtures. | Differential solubility of the compound and impurities at varying temperatures. |

Table 4: Purification Methods for 2-(9-Fluorenylideneaminooxy)propionic acid

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of 2-(9-Fluorenylideneaminooxy)propionic acid aims to reduce the environmental impact of the process. This can be achieved by using less hazardous solvents, developing more efficient catalytic systems, and minimizing energy consumption.

In the synthesis of the 9-fluorenone precursor, a significant green advancement is the use of aerobic oxidation with a base catalyst in a solvent like THF, which is a more environmentally benign approach compared to traditional methods using stoichiometric heavy metal oxidants. researchgate.net

For the condensation step, several green chemistry strategies can be considered. The use of natural acids as catalysts, such as citric acid or acetic acid, can be an alternative to strong mineral acids. Solvent-free reaction conditions, where the reactants are mixed and heated without a solvent, can also be explored to minimize solvent waste. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.

Advanced Spectroscopic and Structural Elucidation of 2 9 Fluorenylideneaminooxy Propionic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the proton and carbon chemical environments is not possible without experimental NMR data.

Proton (¹H) NMR: Chemical Shifts and Coupling Patterns for Structural Confirmation

Specific chemical shifts (δ) and coupling constants (J) for the protons in the fluorenylidene and propionic acid moieties are not available.

Carbon-13 (¹³C) NMR: Elucidation of Carbon Skeleton and Functional Groups

The precise chemical shifts of the carbon atoms, including the characteristic C=N carbon of the oxime ether and the carbonyl carbon of the carboxylic acid, are unknown.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping

Without 1D NMR data, the application and interpretation of 2D NMR experiments to establish connectivity between protons and carbons are not feasible.

Dynamic NMR Studies for Conformational Analysis (if applicable)

No information exists in the literature regarding conformational studies of this molecule using dynamic NMR techniques.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

While general regions for characteristic functional group absorptions can be predicted, a detailed analysis requires an experimental spectrum.

Identification of Characteristic Functional Group Stretches and Bends

The exact wavenumbers for key vibrational modes such as the C=N stretch of the oxime ether, the C=O stretch of the carboxylic acid, and the broad O-H stretch are not documented for this specific compound.

Investigation of Hydrogen Bonding Interactions within Crystalline or Amorphous States

The solid-state structure of 2-(9-Fluorenylideneaminooxy)propionic acid, whether in a well-ordered crystalline lattice or a disordered amorphous form, is significantly influenced by hydrogen bonding. The presence of both a carboxylic acid group (-COOH) and an oxime ether linkage (-O-N=C) provides sites for both hydrogen bond donors and acceptors.

In a crystalline state, it is anticipated that the carboxylic acid moieties would form strong intermolecular hydrogen bonds. Typically, carboxylic acids dimerize through a pair of O-H···O=C hydrogen bonds, creating a stable eight-membered ring motif. This is a common and energetically favorable arrangement observed in the crystal structures of many carboxylic acids. The strength and geometry of these bonds are primary determinants of the crystal packing.

Beyond the carboxylic acid dimerization, other potential hydrogen bonding interactions could involve the nitrogen atom of the fluorenylideneaminooxy group acting as a hydrogen bond acceptor. The oxygen atom of the oxime ether is less likely to be a strong acceptor due to the electron-withdrawing nature of the adjacent C=N bond. In an amorphous state, a more disordered network of hydrogen bonds would be expected, with a broader distribution of bond lengths and angles compared to the crystalline form. The specific nature of these interactions would depend on the thermal history and preparation method of the amorphous solid.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 2-(9-Fluorenylideneaminooxy)propionic acid. This technique provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass but different molecular formulas.

The molecular formula of 2-(9-Fluorenylideneaminooxy)propionic acid is C₁₆H₁₃NO₃. The expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Table 1: Theoretical Exact Mass Calculation for C₁₆H₁₃NO₃

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 16 | 12.000000 | 192.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | 267.089534 |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence for the proposed molecular formula.

The fragmentation of 2-(9-Fluorenylideneaminooxy)propionic acid in a mass spectrometer would likely proceed through several characteristic pathways. The initial ionization would form the molecular ion [M]⁺˙. Subsequent fragmentation could involve:

Loss of the propionic acid side chain: Cleavage of the O-C bond of the propionic acid group could lead to the loss of a neutral •CH(CH₃)COOH radical, resulting in a fragment corresponding to the fluorenylideneaminooxy cation.

Decarboxylation: The loss of a carboxyl group (•COOH) or carbon dioxide (CO₂) from the molecular ion is a common fragmentation pathway for carboxylic acids.

Cleavage of the N-O bond: This would lead to fragments corresponding to the fluorene (B118485) imine cation and the propionic acid radical.

Fragmentations within the fluorene ring system: While the aromatic fluorene core is relatively stable, high-energy collisions can induce ring cleavages. youtube.comresearchgate.net

Table 2: Plausible Mass Spectrometry Fragments of 2-(9-Fluorenylideneaminooxy)propionic acid

| m/z (Nominal) | Plausible Fragment Structure | Fragmentation Pathway |

| 267 | [C₁₆H₁₃NO₃]⁺˙ | Molecular Ion |

| 222 | [C₁₄H₁₀NO]⁺ | Loss of •CH(CH₃)COOH |

| 179 | [C₁₃H₉N]⁺˙ | Cleavage of the N-O bond and loss of the propionic acid moiety |

| 165 | [C₁₃H₉]⁺ | Fragment of the fluorene ring |

This table represents plausible fragmentation patterns and would require experimental verification.

The presence of isotopes, particularly ¹³C, results in a characteristic isotopic pattern in the mass spectrum. For 2-(9-Fluorenylideneaminooxy)propionic acid, the molecular ion peak (M) will be accompanied by an M+1 peak, primarily due to the natural abundance of ¹³C (~1.1%). The relative intensity of the M+1 peak can be predicted based on the number of carbon atoms in the molecule. With 16 carbon atoms, the theoretical intensity of the M+1 peak would be approximately 17.6% (16 x 1.1%) of the M peak intensity. The precise matching of the observed isotopic pattern with the theoretically calculated pattern for C₁₆H₁₃NO₃ provides a further layer of confirmation for the assigned molecular formula.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic properties of 2-(9-Fluorenylideneaminooxy)propionic acid are dominated by the large, conjugated π-system of the fluorene moiety.

The fluorene ring system is the principal chromophore in the molecule. The UV-Vis absorption spectrum of fluorene and its derivatives is characterized by strong absorptions in the ultraviolet region. researchgate.netresearchgate.net These absorptions arise from π → π* electronic transitions within the aromatic system. Typically, fluorene exhibits several absorption bands. The lowest energy absorption band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). More intense absorptions at shorter wavelengths are due to transitions to higher energy unoccupied orbitals.

The substitution on the fluorene ring at the 9-position with the aminooxypropionic acid group can influence the electronic transitions. The C=N double bond extends the conjugation, which may lead to a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted fluorene. The non-bonding electrons on the nitrogen and oxygen atoms could potentially participate in n → π* transitions, although these are often much weaker than the π → π* transitions and may be obscured.

Upon excitation with UV light, fluorene derivatives are known to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band. The efficiency of this fluorescence, or quantum yield, can be influenced by the molecular structure and the surrounding environment.

The polarity of the solvent can have a noticeable effect on the absorption and emission spectra of 2-(9-Fluorenylideneaminooxy)propionic acid, a phenomenon known as solvatochromism. In moving from a non-polar to a polar solvent, the following effects might be observed:

π → π transitions:* These transitions often show a small red-shift in polar solvents. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.

n → π transitions:* If present and observable, these transitions typically exhibit a blue-shift (hypsochromic shift) in polar, protic solvents. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent, which increases the energy required for the transition.

The fluorescence emission spectrum can also be sensitive to solvent polarity. A larger Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) is often observed in more polar solvents, again due to the greater stabilization of the more polar excited state before emission occurs.

X-ray Crystallography for Solid-State Structural Determination

Comprehensive searches of chemical and crystallographic databases have revealed a notable absence of publicly available single-crystal X-ray diffraction data for 2-(9-Fluorenylideneaminooxy)propionic acid. Consequently, a definitive determination of its solid-state molecular structure, including precise bond lengths, bond angles, and torsional angles, remains to be reported in the scientific literature.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Without experimental crystallographic data, the precise bond lengths, bond angles, and torsional angles of 2-(9-Fluorenylideneaminooxy)propionic acid in the solid state cannot be definitively provided. While computational modeling could offer theoretical predictions of these parameters, such data would be speculative and awaits experimental validation.

Analysis of Crystal Packing and Intermolecular Interactions

The manner in which molecules of 2-(9-Fluorenylideneaminooxy)propionic acid arrange themselves in a crystal lattice, along with the specific intermolecular interactions governing this packing, is unknown due to the lack of crystallographic studies. Analysis of potential hydrogen bonding between the carboxylic acid moieties, as well as π-stacking interactions involving the fluorenyl rings, can only be hypothesized at this time.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral)

2-(9-Fluorenylideneaminooxy)propionic acid is a chiral compound, existing as two enantiomers due to the stereocenter at the second carbon of the propionic acid chain. However, a review of the scientific literature indicates that no studies on its chiroptical properties, such as circular dichroism (CD) or optical rotatory dispersion (ORD), have been published.

Circular dichroism spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules. In principle, the CD spectrum of each enantiomer of 2-(9-Fluorenylideneaminooxy)propionic acid would exhibit mirror-image curves. By comparing experimentally obtained spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of each enantiomer could be determined. At present, such experimental spectra and corresponding theoretical calculations for this specific compound are not available.

Chemical Reactivity and Transformation Pathways of 2 9 Fluorenylideneaminooxy Propionic Acid

Reactions Involving the Fluorenylidene Moiety

The fluorenylidene portion of the molecule, consisting of two benzene rings fused to a five-membered ring, is a key site for various chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorene (B118485) Core

The aromatic rings of the fluorene core are susceptible to electrophilic aromatic substitution, a fundamental reaction class in which an electrophile replaces a hydrogen atom on the aromatic ring. The reactivity and orientation of substitution are influenced by the electronic properties of the fluorenylidene group and any existing substituents. The positions ortho and para to the bridging group in fluorene derivatives exhibit differing reactivity due to strain in the bridging ring. rsc.org Generally, electrophilic substitution reactions occur when the aromatic ring, acting as a nucleophile, attacks an electrophile. researchgate.net

Conversely, nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. quora.com This type of reaction is less common for unsubstituted fluorene but can be facilitated by the presence of strong electron-withdrawing groups on the aromatic system.

Table 1: Examples of Aromatic Substitution Reactions on Fluorene Derivatives

| Reaction Type | Reagent Examples | Potential Products |

| Electrophilic Substitution | Halogenating agents (e.g., Br₂) | Halogenated fluorenylidene derivatives |

| Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitro-substituted fluorenylidene derivatives | |

| Alkylating agents (e.g., R-X/AlCl₃) | Alkylated fluorenylidene derivatives | |

| Nucleophilic Substitution | Strong nucleophiles (e.g., RO⁻, R₂N⁻) | Substitution products (requires activating groups) |

This table provides illustrative examples and not exhaustive lists.

Oxidation and Reduction Pathways of the Fluorenylidene Group

The fluorenylidene group can undergo both oxidation and reduction reactions, targeting either the C=N double bond or the fluorene ring system itself.

Oxidation: Oxidation of the fluorenylidene moiety can lead to the formation of fluorenone derivatives or other oxidized species, such as higher oxides or quinones. The specific products depend on the oxidizing agent used and the reaction conditions. Electrochemical oxidation of similar diphenylmethylidenefluorenes can result in the formation of dications. acs.org The stability and redox potential of these species are influenced by substituents on the fluorenyl system. acs.org

Reduction: Reduction of the C=N double bond is a common transformation. Reagents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the imine-like bond to form the corresponding secondary amine. Electrochemical reduction of fluorenylidene derivatives is also a known pathway, often proceeding through reversible one-electron reductions to form radical anions. cdnsciencepub.com The reduction potential is sensitive to the substituents on the fluorene core, with electron-withdrawing groups making reduction more favorable. cdnsciencepub.comresearchgate.net

Reactions at the Aminooxy Functionality

The aminooxy group (-O-NH₂) is a highly versatile functional group, primarily known for its chemoselective reaction with carbonyl compounds to form stable oxime linkages.

Oxime Ligation Reactions and their Selectivity

The reaction between the aminooxy group of 2-(9-Fluorenylideneaminooxy)propionic acid and an aldehyde or ketone is known as oxime ligation. This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups, making it a valuable tool in bioconjugation and materials science. researchgate.netresearchgate.netlouisville.edunih.govinterchim.fr The resulting oxime bond is significantly more stable towards hydrolysis than the corresponding imine (Schiff base) linkage. iris-biotech.dersc.org

The reaction is efficient and can be performed under mild, often aqueous, conditions. researchgate.netnih.gov The selectivity of the ligation allows for the specific modification of molecules containing an aldehyde or ketone group.

Reactions with Carbonyl Compounds: Kinetic and Thermodynamic Considerations

The formation of an oxime involves a two-step mechanism: the initial nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon to form a tetrahedral intermediate (a hemiaminal), followed by the dehydration of this intermediate to yield the oxime. nih.gov

Kinetics: The rate of oxime formation is pH-dependent. The reaction is generally accelerated under slightly acidic conditions (pH 4-5), which facilitates the dehydration step. rsc.orgresearchgate.net However, at very low pH, the aminooxy nucleophile can be protonated, reducing its reactivity. nih.gov The reaction rate can be significantly enhanced by the use of catalysts, such as aniline (B41778) and its derivatives. researchgate.netresearchgate.netrsc.orgnih.gov Aniline catalysis proceeds through the formation of a more reactive protonated Schiff base intermediate, which accelerates the rate of transimination to the final oxime product. rsc.org

Thermodynamics: The equilibrium of oxime formation generally favors the product, especially with aldehydes and certain ketones. nih.gov The thermodynamic stability of the resulting oxime can vary depending on the structure of the carbonyl compound. For example, oximes formed from aromatic aldehydes and α-oxo acids are particularly stable. nih.gov

Table 2: Factors Influencing Oxime Ligation

| Factor | Effect on Reaction |

| pH | Rate is optimal in slightly acidic conditions (pH ~4-5). rsc.orgresearchgate.net |

| Catalyst | Aniline and its derivatives can dramatically increase the reaction rate. researchgate.netresearchgate.netrsc.org |

| Carbonyl Structure | Aldehydes generally react faster than ketones. Electron-withdrawing groups near the carbonyl can increase reactivity. |

| Solvent | The reaction can be performed in a variety of solvents, including water. louisville.edu |

Formation of N-O Bond Derivatives

The N-O bond in the aminooxy functionality is relatively stable but can participate in certain reactions. For instance, the aminooxy group can act as a nucleophile in reactions other than oxime ligation. When activated by an electron-withdrawing group, it can undergo nucleophilic attack to transfer the nitrogen atom in electrophilic amination reactions. scispace.com

Reductive cleavage of the N-O bond can occur under specific conditions, such as catalytic hydrogenolysis, particularly if benzyl protecting groups are present elsewhere in the molecule. nih.gov Care must be taken during synthetic steps to avoid unintended reduction of this bond. nih.gov The aminooxy group can also be acylated to form N-oxyamides, which are important in the synthesis of modified peptides and other biomolecules. nih.gov

Transformations Involving the Propionic Acid Group

The propionic acid group is the primary site for a variety of chemical transformations, including derivatization through esterification and amidation, removal of the carboxyl group via decarboxylation, and interaction with metal ions to form salts and coordination complexes.

Esterification: The carboxylic acid functionality of 2-(9-Fluorenylideneaminooxy)propionic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). ceon.rsmdpi.commasterorganicchemistry.com The reaction is reversible, and the equilibrium can be shifted towards the ester product by removing water as it is formed, often through azeotropic distillation. researchgate.net

Alternatively, esterification can be achieved under milder conditions using activating agents. For instance, reaction with diazomethane can yield the methyl ester, although this reagent is hazardous and generally used on a small scale. Other methods include the use of photoacid catalysts like Eosin Y, which can facilitate esterification under visible light. chemrxiv.org

Amidation: The synthesis of amides from 2-(9-Fluorenylideneaminooxy)propionic acid can be accomplished by reacting it with primary or secondary amines. Direct reaction of a carboxylic acid and an amine typically forms a stable ammonium carboxylate salt. reddit.comencyclopedia.pub Therefore, the reaction usually requires high temperatures (above 160°C) to drive off water and form the amide bond. encyclopedia.pub

More commonly, the carboxylic acid is first activated to a more reactive derivative. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid to the corresponding acyl chloride, which then readily reacts with an amine to form the amide. Peptide coupling reagents, like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of additives like N-hydroxysuccinimide (NHS), can also facilitate amide bond formation under milder conditions. mdpi.comorganic-chemistry.org

Table 1: Hypothetical Esterification and Amidation Reactions of 2-(9-Fluorenylideneaminooxy)propionic acid

| Reactant | Reagent(s) | Product | Reaction Conditions |

| Methanol (B129727) | H₂SO₄ (cat.) | Methyl 2-(9-fluorenylideneaminooxy)propionate | Reflux |

| Ethanol (B145695) | TsOH (cat.) | Ethyl 2-(9-fluorenylideneaminooxy)propionate | Reflux with Dean-Stark trap |

| Benzylamine | DCC, NHS | N-Benzyl-2-(9-fluorenylideneaminooxy)propionamide | Room temperature, CH₂Cl₂ |

| Diethylamine | 1. SOCl₂ 2. Et₂NH | N,N-Diethyl-2-(9-fluorenylideneaminooxy)propionamide | 0°C to room temperature |

Decarboxylation Pathways and Conditions

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). allen.inwikipedia.org Simple aliphatic carboxylic acids, like propionic acid, are generally resistant to decarboxylation and require high temperatures. studysmart.aiyoutube.com The ease of decarboxylation is significantly influenced by the stability of the carbanion intermediate formed upon loss of CO₂.

For 2-(9-Fluorenylideneaminooxy)propionic acid, thermal decarboxylation would likely require harsh conditions. The presence of the fluorenylideneaminooxy group is not expected to significantly stabilize the resulting carbanion at the alpha-position.

However, specific decarboxylation methods could be employed. For instance, the Hunsdiecker reaction, which involves the treatment of the silver salt of the carboxylic acid with bromine, would lead to an alkyl bromide with the loss of CO₂. allen.inyoutube.com Another possibility is radical decarboxylation through methods like the Barton decarboxylation.

Decarboxylation can also be facilitated by the presence of a carbonyl group at the β-position to the carboxylic acid, which is not present in the parent molecule. studysmart.aimasterorganicchemistry.com Therefore, derivatization of the molecule to introduce such a group could be a potential strategy to facilitate decarboxylation under milder conditions.

The carboxylic acid group of 2-(9-Fluorenylideneaminooxy)propionic acid can deprotonate to form a carboxylate anion, which can then form ionic salts with various metal cations (e.g., Na⁺, K⁺, Ca²⁺). wikipedia.org These salts are typically more soluble in water than the parent carboxylic acid.

Furthermore, the molecule possesses two potential coordination sites for metal ions: the carboxylate oxygen atoms and the nitrogen and oxygen atoms of the aminooxy group. This makes it a potential chelating ligand for a variety of transition metals. nih.govat.ua The carboxylate group can coordinate to a metal center in a monodentate or bidentate fashion. semanticscholar.org The oxime-ether functionality can also act as a ligand, with the nitrogen and oxygen atoms donating their lone pairs of electrons to a metal center. nih.govacs.orgniscpr.res.inasianpubs.org

The coordination of 2-(9-Fluorenylideneaminooxy)propionic acid with metal centers could lead to the formation of a diverse range of coordination complexes with varying geometries and properties. The specific outcome would depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants. For instance, with transition metals like copper(II), nickel(II), or cobalt(II), it is plausible that coordination complexes with square planar or octahedral geometries could be formed. semanticscholar.org

Table 2: Potential Coordination Modes of 2-(9-Fluorenylideneaminooxy)propionate with a Metal Center (M)

| Coordination Site(s) | Potential Geometry | Example Metal Ions |

| Carboxylate (monodentate) | Tetrahedral, Octahedral | Zn(II), Fe(III) |

| Carboxylate (bidentate) | Octahedral, Square Planar | Cu(II), Ni(II) |

| Aminooxy group | Tetrahedral, Square Planar | Pd(II), Pt(II) |

| Carboxylate and Aminooxy (chelating) | Octahedral | Co(II), Fe(III) |

Mechanistic Studies of Key Reactions

Elucidating the mechanisms of the aforementioned reactions is crucial for understanding and optimizing the chemical transformations of 2-(9-Fluorenylideneaminooxy)propionic acid.

Spectroscopic Methods: Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) would be instrumental in studying these reactions. researchgate.netirma-international.org

IR Spectroscopy: The progress of esterification or amidation could be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the C=O stretch of the ester (around 1735-1750 cm⁻¹) or amide (around 1640-1690 cm⁻¹). oregonstate.edufiveable.me

NMR Spectroscopy: ¹H and ¹³C NMR would be used to characterize the structure of the products. For example, in an esterification reaction, the formation of an ester would be confirmed by the appearance of new signals corresponding to the alcohol moiety. oregonstate.edufiveable.me

Mass Spectrometry: MS would be used to determine the molecular weight of the products and to gain structural information from fragmentation patterns. oregonstate.edu

Kinetic Methods: Kinetic studies would provide quantitative information about the rates of these reactions. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time (e.g., using spectroscopy), the rate law and rate constants for the reactions could be determined. acs.orgacs.org For example, the esterification of propionic acid is known to be influenced by factors such as temperature, catalyst concentration, and the molar ratio of alcohol to acid. ceon.rsresearchgate.net

Transition state theory provides a framework for understanding the energetics of a reaction pathway. wikipedia.org For the reactions of 2-(9-Fluorenylideneaminooxy)propionic acid, computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model the reaction mechanisms and calculate the energies of reactants, intermediates, transition states, and products.

Esterification and Amidation: For the acid-catalyzed esterification (Fischer mechanism), the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon. mdpi.com Transition state analysis would focus on the geometry and energy of this transition state.

Decarboxylation: For a hypothetical decarboxylation, the transition state would involve the breaking of the C-C bond between the carboxyl group and the rest of the molecule. The stability of this transition state would determine the activation energy and thus the rate of the reaction. masterorganicchemistry.comnih.gov Computational studies on the decarboxylation of similar carboxylic acids have provided insights into the geometry and electronic structure of the transition states. nih.govnih.gov

By combining experimental data from spectroscopic and kinetic studies with theoretical calculations from transition state analysis, a comprehensive understanding of the chemical reactivity and transformation pathways of 2-(9-Fluorenylideneaminooxy)propionic acid can be achieved.

Derivatization Strategies for Functional Exploration

The synthesis of ester derivatives of 2-(9-Fluorenylideneaminooxy)propionic acid represents a fundamental approach to modify its reactivity and physicochemical properties. The conversion of the carboxylic acid to an ester can enhance solubility in organic solvents, alter electronic effects, and provide a temporary protecting group for the carboxyl functionality during multi-step syntheses.

Standard esterification methods, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), are theoretically applicable. Alternatively, reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (DCC) with an alcohol, could yield the corresponding esters.

Despite the theoretical potential for these transformations, a review of the current scientific literature did not yield specific studies detailing the synthesis and characterization of ester derivatives of 2-(9-Fluorenylideneaminooxy)propionic acid. Consequently, no experimental data on reaction conditions or the properties of the resulting ester compounds can be presented at this time.

The formation of amide bonds by coupling the carboxylic acid group of 2-(9-Fluorenylideneaminooxy)propionic acid with primary or secondary amines is a significant derivatization strategy. This approach allows for the synthesis of a wide range of amide derivatives and the conjugation of the molecule to peptides, opening up possibilities for advanced research applications in fields such as medicinal chemistry and chemical biology.

The synthesis of amide and peptide conjugates typically involves the activation of the carboxylic acid, for example, with coupling reagents like carbodiimides (e.g., DCC, EDCI) or phosphonium salts (e.g., BOP, PyBOP), followed by reaction with an amine or the N-terminus of a peptide. These methods are standard in peptide synthesis and could be applied to 2-(9-Fluorenylideneaminooxy)propionic acid.

However, a thorough search of the scientific literature did not reveal any specific reports on the synthesis or application of amide or peptide conjugates of 2-(9-Fluorenylideneaminooxy)propionic acid. Therefore, detailed research findings, reaction protocols, or data on the properties of such conjugates are not available.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful tool for the assembly of complex molecular architectures. To utilize this methodology, 2-(9-Fluorenylideneaminooxy)propionic acid would first need to be functionalized with either an azide or a terminal alkyne group. This could be achieved by coupling the carboxylic acid with an appropriate azide- or alkyne-containing amine or alcohol.

Once functionalized, the resulting derivative could be "clicked" with a complementary molecule to form a stable triazole linkage, enabling the construction of intricate structures such as polymers, dendrimers, or bioconjugates. The high efficiency and orthogonality of click chemistry make it an attractive strategy for creating novel materials and probes.

A review of the available scientific literature, however, did not provide any specific examples of 2-(9-Fluorenylideneaminooxy)propionic acid being modified for or utilized in click chemistry reactions. As a result, there are no detailed research findings or established protocols for the application of this compound in the assembly of complex architectures via click chemistry.

Theoretical and Computational Chemistry Studies of 2 9 Fluorenylideneaminooxy Propionic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) for Molecular Orbitals and Electron Density Distributions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A DFT study of 2-(9-Fluorenylideneaminooxy)propionic acid would involve calculating the molecule's ground-state electron density to determine its properties. This analysis would yield information on the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density would reveal the electrophilic and nucleophilic sites within the molecule, offering predictions about its reactivity.

Ab Initio Calculations for High-Level Electronic Properties

Ab initio calculations, which are based on first principles without the use of empirical parameters, could provide a more precise determination of the electronic properties of 2-(9-Fluorenylideneaminooxy)propionic acid. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset (MP2) perturbation theory or Coupled Cluster (CC) theory would offer a high-level of accuracy for properties such as ionization potential, electron affinity, and electronic transition energies.

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis aims to identify the stable spatial arrangements of a molecule.

Identification of Stable Conformers and Their Relative Energies

A systematic search of the potential energy surface of 2-(9-Fluorenylideneaminooxy)propionic acid would be performed to identify all possible stable conformers. The relative energies of these conformers would be calculated to determine the most likely structures at a given temperature. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of 2-(9-Fluorenylideneaminooxy)propionic acid over time. By simulating the motion of the atoms, MD provides a dynamic picture of the molecule's flexibility and the transitions between different conformational states. This is particularly important for understanding the behavior of the molecule in a solvent or a biological environment.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data.

A computational study would typically predict various spectroscopic parameters for 2-(9-Fluorenylideneaminooxy)propionic acid. This would include the calculation of vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Furthermore, the prediction of nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms would aid in the structural elucidation of the molecule. Electronic transition energies, calculated using methods like Time-Dependent DFT (TD-DFT), would help in the interpretation of UV-Visible absorption spectra.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a cornerstone of structural elucidation. For 2-(9-Fluorenylideneaminooxy)propionic acid, Density Functional Theory (DFT) calculations are the method of choice for predicting ¹H and ¹³C chemical shifts. The typical workflow involves an initial geometry optimization of the molecule using a suitable functional and basis set, such as B3LYP/6-31G(d). Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the magnetic shielding tensors for each nucleus. nih.gov

These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. It is crucial to consider that the accuracy of predicted shifts can be significantly enhanced by accounting for conformational flexibility and solvent effects. A conformational search can identify low-energy conformers, and their NMR parameters can be Boltzmann-averaged to yield a more representative spectrum. github.io Solvent effects are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM). github.io

Hypothetical ¹³C and ¹H NMR chemical shifts for 2-(9-Fluorenylideneaminooxy)propionic acid, as would be predicted by DFT calculations, are presented in the table below. The values are illustrative and represent what a computational study would aim to produce.

Table 1: Illustrative Predicted NMR Chemical Shifts for 2-(9-Fluorenylideneaminooxy)propionic acid

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=N | 155.2 | CH (propionic) | 4.85 |

| COOH | 175.8 | CH₃ | 1.65 |

| Fluorene (B118485) C (aromatic) | 120.5 - 141.3 | Fluorene H (aromatic) | 7.30 - 7.80 |

| CH (propionic) | 75.4 | COOH | 11.5 (exchangeable) |

| CH₃ | 18.9 |

Note: These are hypothetical values for illustrative purposes.

Theoretical Vibrational Frequencies and Intensities for IR/Raman Spectra

The eigenvalues of the Hessian matrix correspond to the vibrational frequencies, while the eigenvectors describe the atomic motions for each normal mode. psu.edu Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. elixirpublishers.com These scaling factors are dependent on the chosen DFT functional and basis set. elixirpublishers.com The calculations also yield IR intensities and Raman activities, allowing for the simulation of the entire spectra. youtube.com

A table of selected, illustrative vibrational frequencies for key functional groups in 2-(9-Fluorenylideneaminooxy)propionic acid is provided below.

Table 2: Illustrative Predicted Vibrational Frequencies for 2-(9-Fluorenylideneaminooxy)propionic acid

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| O-H stretch | 3450 | Carboxylic acid O-H stretching |

| C-H stretch (aromatic) | 3050-3100 | Fluorene C-H stretching |

| C-H stretch (aliphatic) | 2950-3000 | Propionic acid C-H stretching |

| C=O stretch | 1735 | Carboxylic acid C=O stretching |

| C=N stretch | 1640 | Imine C=N stretching |

| C=C stretch (aromatic) | 1450-1600 | Fluorene ring C=C stretching |

| C-O stretch | 1250 | Carboxylic acid/ether C-O stretching |

| N-O stretch | 930 | Aminooxy N-O stretching |

Note: These are hypothetical values for illustrative purposes.

Simulation of UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra in molecules of this size. researchgate.netmedium.com The calculation provides information about the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

The procedure involves first obtaining the optimized ground-state geometry of the molecule. Then, a TD-DFT calculation is performed to determine the electronic transitions from the ground state to various excited states. medium.com The nature of these transitions can be analyzed by examining the molecular orbitals involved, for instance, identifying them as π → π* or n → π* transitions. rsc.org For 2-(9-Fluorenylideneaminooxy)propionic acid, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the extensive aromatic system of the fluorene moiety. Solvent effects can be included in TD-DFT calculations, which is crucial as they can significantly shift the absorption bands. nih.gov

An illustrative table of predicted UV-Vis absorption maxima for 2-(9-Fluorenylideneaminooxy)propionic acid is shown below.

Table 3: Illustrative Predicted UV-Vis Absorption Data for 2-(9-Fluorenylideneaminooxy)propionic acid

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 345 | 0.25 | HOMO -> LUMO | π -> π* |

| 290 | 0.85 | HOMO-1 -> LUMO | π -> π* |

| 265 | 0.70 | HOMO -> LUMO+1 | π -> π* |

Note: These are hypothetical values for illustrative purposes. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Occupied Molecular Orbital.

Reactivity Predictions and Reaction Pathway Modeling

Computational chemistry is an invaluable tool for understanding the reactivity of a molecule and for mapping out the potential energy surfaces of its reactions.

Computational Assessment of Reaction Energetics and Barriers

By calculating the energies of reactants, products, and transition states, computational methods can determine the thermodynamics (e.g., reaction enthalpy, Gibbs free energy) and kinetics (e.g., activation energy barriers) of chemical reactions involving 2-(9-Fluorenylideneaminooxy)propionic acid. For instance, the hydrolysis of the imine bond or the esterification of the carboxylic acid group could be modeled. High-level methods, such as coupled-cluster theory (e.g., CCSD(T)), can provide very accurate energies, though DFT often offers a good balance of accuracy and computational cost for molecules of this size. nih.gov

Modeling of Transition States and Intermediates in Key Reactions

A key aspect of reaction modeling is the location of transition states, which are first-order saddle points on the potential energy surface. Various algorithms exist to find these structures. Once located, a frequency calculation is performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov This analysis provides a detailed picture of the reaction mechanism. For example, in the synthesis of oxime ethers, computational analysis can rationalize the stereochemical outcomes by comparing the activation energies of different reaction pathways. core.ac.uk Similarly, the formation or cleavage of the N-O bond in 2-(9-Fluorenylideneaminooxy)propionic acid could be investigated, identifying key intermediates and transition state geometries along the reaction pathway.

Intermolecular Interactions and Supramolecular Assembly Prediction

The fluorene unit and the carboxylic acid group in 2-(9-Fluorenylideneaminooxy)propionic acid are both capable of engaging in significant intermolecular interactions, such as π-π stacking and hydrogen bonding. These interactions govern how the molecules arrange themselves in the solid state and in solution, potentially leading to the formation of supramolecular assemblies.

Computational methods can be used to model these interactions. The interaction energies of dimers or larger clusters can be calculated to determine the most stable arrangements. The theory of "Atoms in Molecules" (AIM) can be used to analyze the electron density to find and characterize bond critical points, providing evidence for specific interactions like hydrogen bonds. researchgate.netchemrevlett.com Furthermore, intermolecular interactions involving fluorine-containing compounds have been shown to influence molecular packing and can be effectively studied with computational tools. researchgate.netacs.org Modeling the hydrogen bonding between the carboxylic acid groups or the π-stacking of the fluorene rings can predict the crystal packing or the formation of aggregates in solution.

Hydrogen Bonding Network Analysis

A theoretical analysis of the hydrogen bonding network in 2-(9-Fluorenylideneaminooxy)propionic acid would be crucial to understanding its self-assembly and crystal packing. The molecule possesses key functional groups capable of participating in hydrogen bonding: the carboxylic acid group (-COOH) is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen and hydroxyl oxygen). The aminooxy bridge (-O-N=) also contains potential acceptor sites, particularly the nitrogen and oxygen atoms.

Computational methods, such as Density Functional Theory (DFT), would be employed to model the interactions. Researchers would typically perform geometry optimizations of dimers and larger clusters of the molecule to identify the most stable hydrogen bonding motifs. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses could further characterize these bonds, providing information on their strength and nature (e.g., electrostatic vs. covalent character). irb.hr

Table 1: Potential Hydrogen Bonding Interactions in 2-(9-Fluorenylideneaminooxy)propionic acid

| Donor Group | Acceptor Group | Interaction Type |

|---|---|---|

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Strong, Dimeric |

| Carboxylic Acid (-OH) | Aminooxy (-N=) | Intermolecular |

| Carboxylic Acid (-OH) | Aminooxy (-O-) | Intermolecular |

This table is a theoretical representation of possible interactions and is not derived from experimental or specific computational data for the title compound.

Pi-Stacking and Van der Waals Interactions in Self-Assembly

The self-assembly of 2-(9-Fluorenylideneaminooxy)propionic acid would be significantly influenced by π-stacking and van der Waals forces, primarily due to the large, aromatic fluorenylidene moiety.

Pi-Stacking Interactions: The planar fluorenylidene ring system is highly susceptible to π-π stacking interactions. These non-covalent interactions, arising from the alignment of π-orbitals between adjacent aromatic rings, are a major driving force in the organization of many organic materials. nih.gov Computational studies would investigate the preferred stacking geometries (e.g., parallel-displaced, T-shaped) and calculate the interaction energies. These energies are sensitive to the relative orientation and distance between the stacked rings.

This table outlines the expected primary non-covalent forces based on the compound's structure, in the absence of specific research data.

Research Applications of 2 9 Fluorenylideneaminooxy Propionic Acid in Advanced Chemical Systems

Role as a Versatile Synthetic Building Block

The unique combination of a bulky, rigid fluorene (B118485) group and a reactive propionic acid tail makes 2-(9-Fluorenylideneaminooxy)propionic acid a valuable building block in organic synthesis. Its structural characteristics can be exploited to construct larger, more complex molecular architectures with tailored properties.

Precursor in the Synthesis of Complex Organic Molecules

The fluorene moiety and the propionic acid group in 2-(9-Fluorenylideneaminooxy)propionic acid offer multiple avenues for synthetic transformations, rendering it a useful precursor for more complex organic molecules. The carboxylic acid function can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, which can then participate in a wide range of coupling reactions.

For instance, a related compound, α-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)-propionic Acid, has been utilized as a specialized reagent for the resolution of racemic mixtures through the formation of diastereomeric complexes. acs.org This highlights the potential of the fluorenylideneaminooxypropionic acid scaffold in chiral separations and the synthesis of enantiomerically pure compounds. The propionic acid handle allows for covalent attachment to other chiral molecules, and the rigid, bulky fluorene unit can enhance the structural differences between the resulting diastereomers, facilitating their separation.

Furthermore, the fluorene ring system itself can be functionalized, offering another dimension for structural elaboration. While direct synthetic examples originating from 2-(9-Fluorenylideneaminooxy)propionic acid are not extensively documented in publicly available literature, the known reactivity of its constituent parts suggests its potential as a precursor in the synthesis of novel heterocyclic compounds and biologically active molecules. researchgate.netmdpi.com

Incorporation into Macrocyclic and Supramolecular Architectures

The design and synthesis of macrocycles and other supramolecular assemblies often rely on building blocks that offer a balance of rigidity and conformational flexibility, along with specific recognition motifs. The rigid fluorene unit of 2-(9-Fluorenylideneaminooxy)propionic acid can act as a structural scaffold, while the propionic acid group provides a convenient point of attachment for constructing larger cyclic structures.

Applications in Functional Material Chemistry Research

The inherent photophysical properties of the fluorene core make 2-(9-Fluorenylideneaminooxy)propionic acid an attractive candidate for the development of new functional materials, particularly in the field of optics and electronics.

Development of Fluorene-Based Luminescent Materials for Research

Fluorene derivatives are well-known for their strong blue fluorescence, high quantum yields, and excellent thermal stability, making them prime candidates for use in organic light-emitting diodes (OLEDs) and other luminescent devices. nih.gov The incorporation of 2-(9-Fluorenylideneaminooxy)propionic acid into such materials can be achieved by leveraging its carboxylic acid functionality.

One promising area of research is its use as an organic linker in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. By using 2-(9-Fluorenylideneaminooxy)propionic acid as a linker, it is possible to create three-dimensional structures that exhibit the characteristic luminescence of the fluorene unit. rsc.orgnih.govresearchgate.net The porosity and structural tunability of MOFs could allow for the development of novel sensors, where the luminescence of the framework is modulated by the presence of specific analytes. The propionic acid group can coordinate to metal centers, while the fluorene moiety provides the desired photophysical properties.

| Research Area | Potential Application of 2-(9-Fluorenylideneaminooxy)propionic acid | Key Features |

| Luminescent MOFs | Organic Linker | Fluorescent fluorene core, coordinating carboxylate group. rsc.orgnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or Host Material Component | High photoluminescence efficiency and thermal stability of the fluorene unit. nih.gov |

Integration into Polymer and Oligomer Systems for Advanced Research Properties

The polymerization of monomers containing the 2-(9-Fluorenylideneaminooxy)propionic acid unit can lead to the formation of polymers and oligomers with interesting optical and electronic properties. The fluorene backbone would impart rigidity and fluorescence to the polymer chain, while the propionic acid side groups could be used to tune the solubility, processability, and functionality of the resulting material.

Use in Self-Assembled Monolayers (SAMs) for Surface Functionalization Studies

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. They provide a powerful method for tailoring the chemical and physical properties of interfaces. The carboxylic acid group of 2-(9-Fluorenylideneaminooxy)propionic acid can serve as an effective anchor for the formation of SAMs on a variety of metal oxide surfaces, such as aluminum, titanium, and indium tin oxide, as well as on gold surfaces through appropriate thiol-based linkers. mdpi.com

The formation of SAMs using this molecule would result in a surface decorated with fluorene units. This could be utilized in several research areas:

Biosensing: The fluorescent nature of the fluorene group could be exploited for the development of optical biosensors. Changes in the local environment of the SAM, such as the binding of a biomolecule, could lead to a detectable change in the fluorescence signal. mdpi.com